Cas no 35512-31-3 (4-(4-METHOXYPHENYL)-1H-IMIDAZOLE)
4-(4-METHOXYPHENYL)-1H-IMIDAZOLE Chemical and Physical Properties
Names and Identifiers
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- 4-(4-Methoxy-phenyl)-1H-imidazole
- 4-(4-METHOXYPHENYL)-1H-IMIDAZOLE
- 5-(4-methoxyphenyl)-1H-imidazole
- 4-(4-Methoxy-phenyl)-1(3)H-imidazol
- 4-(4-methoxy-phenyl)-1(3)H-imidazole
- 4-(4-methoxyphenyl)imidazole
- 4(5)-(4-methoxyphenyl)-1H-imidazole
- AC1MXMQY
- BB_SC-9471
- Bionet2_001066
- HMS1367A10
- SureCN2202915
- SureCN872211
- SMR000336087
- EN300-139578
- HMS2711N21
- DA-38591
- STL163857
- 4-(1H-IMIDAZOL-4-YL)PHENYL METHYL ETHER
- WQROVAMZYXDXAB-UHFFFAOYSA-N
- BBL028641
- CHEMBL1583488
- 4-(p-methoxyphenyl)-imidazole
- MLS000763942
- SCHEMBL872211
- MFCD00461651
- AKOS005716429
- 3T-0366
- 35512-31-3
- DTXSID90396484
-
- MDL: MFCD00461651
- Inchi: 1S/C10H10N2O/c1-13-9-4-2-8(3-5-9)10-6-11-7-12-10/h2-7H,1H3,(H,11,12)
- InChI Key: WQROVAMZYXDXAB-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1)C1=CN=CN1
Computed Properties
- Exact Mass: 174.0794
- Monoisotopic Mass: 174.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 37.9Ų
Experimental Properties
- PSA: 37.91
4-(4-METHOXYPHENYL)-1H-IMIDAZOLE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM518846-1g |
4-(4-Methoxyphenyl)-1H-imidazole |
35512-31-3 | 95% | 1g |
$116 | 2023-01-02 | |
| Chemenu | CM518846-5g |
4-(4-Methoxyphenyl)-1H-imidazole |
35512-31-3 | 95% | 5g |
$312 | 2023-01-02 | |
| Key Organics Ltd | 3T-0366-1mg |
4-(4-methoxyphenyl)-1H-imidazole |
35512-31-3 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | 3T-0366-5mg |
4-(4-methoxyphenyl)-1H-imidazole |
35512-31-3 | >90% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | 3T-0366-50mg |
4-(4-methoxyphenyl)-1H-imidazole |
35512-31-3 | >90% | 50mg |
£102.00 | 2025-02-09 | |
| Key Organics Ltd | 3T-0366-10mg |
4-(4-methoxyphenyl)-1H-imidazole |
35512-31-3 | >90% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | 3T-0366-1g |
4-(4-methoxyphenyl)-1H-imidazole |
35512-31-3 | >90% | 1g |
£414.00 | 2025-02-09 | |
| Key Organics Ltd | 3T-0366-10g |
4-(4-methoxyphenyl)-1H-imidazole |
35512-31-3 | >90% | 10g |
£3312.00 | 2025-02-09 | |
| Key Organics Ltd | 3T-0366-25g |
4-(4-methoxyphenyl)-1H-imidazole |
35512-31-3 | >90% | 25g |
£7452.00 | 2025-02-09 | |
| Key Organics Ltd | 3T-0366-5g |
4-(4-methoxyphenyl)-1H-imidazole |
35512-31-3 | >90% | 5g |
£1863.00 | 2025-02-09 |
4-(4-METHOXYPHENYL)-1H-IMIDAZOLE Suppliers
4-(4-METHOXYPHENYL)-1H-IMIDAZOLE Related Literature
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 4-(4-METHOXYPHENYL)-1H-IMIDAZOLE
4-(4-METHOXYPHENYL)-1H-IMIDAZOLE: A Comprehensive Overview
The compound with CAS No. 35512-31-3, known as 4-(4-METHOXYPHENYL)-1H-IMIDAZOLE, is a significant molecule in the field of organic chemistry. This compound belongs to the class of imidazoles, which are five-membered heterocycles containing two nitrogen atoms. The presence of a methoxyphenyl group at the 4-position of the imidazole ring introduces unique electronic and steric properties, making it a valuable compound in various applications.
Imidazoles are widely studied due to their versatile reactivity and ability to form stable complexes with metal ions. The methoxyphenyl substituent in this compound enhances its aromaticity and increases its stability. Recent studies have shown that 4-(4-METHOXYPHENYL)-1H-IMIDAZOLE exhibits potential as a ligand in transition metal catalysis, particularly in organocatalytic reactions. Its ability to coordinate with metal centers makes it a promising candidate for catalytic applications in organic synthesis.
One of the most intriguing aspects of this compound is its role in medicinal chemistry. Researchers have explored its potential as a scaffold for drug design, particularly in the development of kinase inhibitors and other therapeutic agents. The imidazole core provides a rigid structure that can interact with biological targets, while the methoxyphenyl group contributes to hydrophobic interactions and improves pharmacokinetic properties.
Recent advancements in computational chemistry have allowed for detailed studies of the electronic structure of 4-(4-METHOXYPHENYL)-1H-IMIDAZOLE. Quantum mechanical calculations reveal that the compound exhibits a conjugated π-system, which enhances its stability and reactivity. This understanding has paved the way for new synthetic strategies, including microwave-assisted synthesis and continuous flow reactions, which offer improved yields and selectivity.
In terms of synthesis, 4-(4-METHOXYPHENYL)-1H-IMIDAZOLE can be prepared via several methods, including the Knorr pyrrole synthesis and the Paal-Knorr synthesis. These methods involve the condensation of carbonyl compounds with ammonia or primary amines, followed by cyclization to form the imidazole ring. The introduction of the methoxyphenyl group is typically achieved through nucleophilic aromatic substitution or coupling reactions.
The application of 4-(4-METHOXYPHENYL)-1H-IMIDAZOLE extends beyond medicinal chemistry into materials science. It has been investigated as a component in coordination polymers and metal-organic frameworks (MOFs), where its ability to act as a ligand facilitates the construction of porous materials with potential applications in gas storage and separation.
Moreover, recent research has highlighted the potential of this compound as an electrocatalyst for energy-related applications. Its ability to stabilize reactive intermediates makes it a candidate for use in fuel cells and other electrochemical devices. Studies on its electrochemical properties have revealed favorable redox potentials, suggesting its suitability for such applications.
In conclusion, 4-(4-METHOXYPHENYL)-1H-IMIDAZOLE (CAS No. 35512-31-3) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthetic and computational techniques, continue to unlock new possibilities for this molecule. As research progresses, it is likely that this compound will find even more innovative uses in both academic and industrial settings.
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